

Technical Guide: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-(4-Bromobutoxy)chromane

Cat. No.: B15355275

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. This document details its chemical properties, synthesis, and analytical characterization.

Core Compound Information

Initially identified in searches under the erroneous name "**7-(4-Bromobutoxy)chromane**," the correct chemical identity for the widely used pharmaceutical intermediate is 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

| Identifier | Value |
|-------------------|---|
| CAS Number | 129722-34-5 |
| Molecular Formula | C ₁₃ H ₁₆ BrNO ₂ |
| Molecular Weight | 298.18 g/mol |
| IUPAC Name | 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one |

Physicochemical and Analytical Data

The following tables summarize key physicochemical and analytical data for 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Table 1: Physicochemical Properties

| Property | Value | Source |
|---------------------------|-------------------------------------|--------|
| Melting Point | 110-111 °C | |
| Boiling Point (Predicted) | 463.4 ± 45.0 °C | [1] |
| Solubility | Soluble in chloroform and methanol. | |
| Appearance | White to off-white powder/crystal. | |

Table 2: Spectroscopic and Chromatographic Data

| Technique | Data Availability and Details |
|---|---|
| ¹ H NMR | Identity confirmed by ¹ H-NMR.[2] Specific chemical shift data is not publicly available in the reviewed literature. |
| Infrared (IR) Spectroscopy | IR spectral data is available.[3] |
| Mass Spectrometry (MS) | Mass spectrometry data is available. |
| High-Performance Liquid Chromatography (HPLC) | Purity is typically ≥98% as determined by HPLC. [2] A specific analytical method is detailed in the Experimental Protocols section. |

Role in Pharmaceutical Synthesis

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a crucial intermediate in the manufacturing of Aripiprazole, a widely used atypical antipsychotic medication. The bromobutoxy group provides a reactive site for the subsequent alkylation of 1-(2,3-dichlorophenyl)piperazine to form the final active pharmaceutical ingredient (API).

Experimental Protocols

Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from a patented method for the synthesis of this intermediate.

Materials:

- 7-hydroxy-3,4-dihydro-2(1H)-quinolinone
- 1,4-dibromobutane
- Potassium carbonate
- Water
- Dichloromethane
- Anhydrous magnesium sulfate
- n-hexane
- Ethanol

Procedure:

- A mixture of potassium carbonate, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, and 3 molar equivalents of 1,4-dibromobutane in water is refluxed for 3 hours.
- The reaction mixture is then extracted with dichloromethane.
- The organic layer is dried with anhydrous magnesium sulfate.
- The solvent is removed by evaporation.
- The resulting residue is purified by silica gel column chromatography using dichloromethane as the eluent.

- The product is further purified by re-crystallization from a mixture of n-hexane and ethanol to yield 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

Synthesis of Aripiprazole from 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Materials:

- 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
- Sodium iodide
- Acetonitrile
- Triethylamine
- 1-(2,3-dichlorophenyl)piperazine

Procedure:

- A suspension of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and sodium iodide in acetonitrile is refluxed for 30 minutes.
- Triethylamine and 1-(2,3-dichlorophenyl)piperazine are added to the suspension.
- The reaction mixture is further refluxed for 3 hours to yield Aripiprazole.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is based on a published protocol for the analysis of the intermediate.

Chromatographic Conditions:

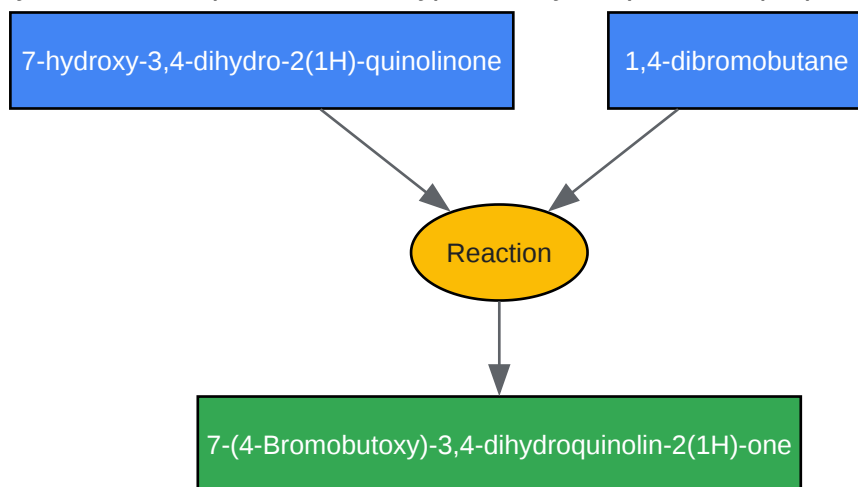
- Column: Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm
- Flow rate: 1.5 mL/minute

- Detector: UV at 220 nm
- Buffer preparation: A homogenous mixture of 0.2 % (v/v) triethylamine in HPLC grade water.
- Mobile phase-A: A homogenous mixture of buffer and acetonitrile (95:5). The pH of the solution is adjusted to 4.0 with phosphoric acid, then filtered and degassed.
- Mobile phase-B: Acetonitrile

Visualizations

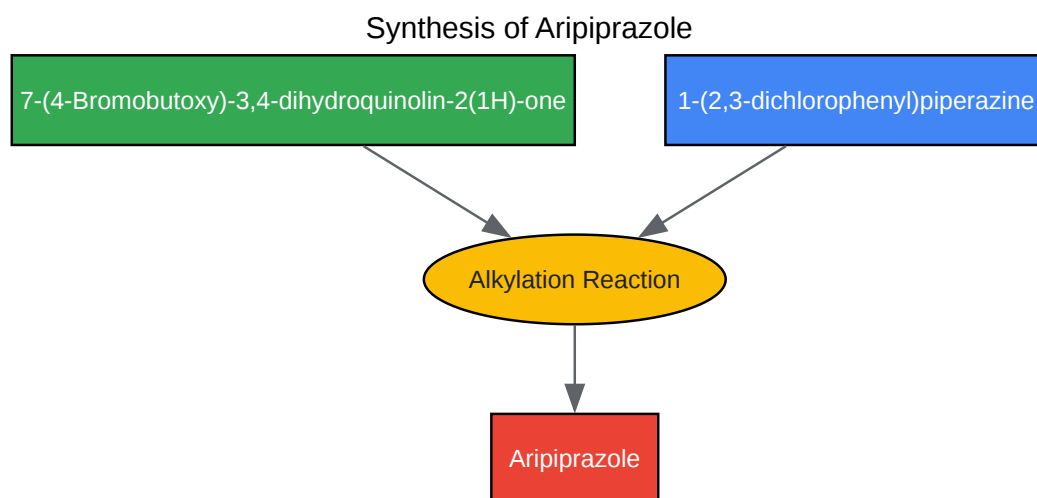
The following diagrams illustrate the synthesis workflow and the relationship between the key compounds.

Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one



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Caption: Synthetic pathway for 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.



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Caption: Final step in the synthesis of Aripiprazole.

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References

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- 2. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C₁₃H₁₆BrNO₂ | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4-dihydrocarbostyryl, an intermediate for manufacture of aripiprazole - Google Patents [patents.google.com]
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[<https://www.benchchem.com/product/b15355275#cas-number-and-molecular-formula-for-7-4-bromobutoxy-chromane>]

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